exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
The compound exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate belongs to the 9-azabicyclo[3.3.1]nonane family, a bicyclic scaffold with two fused six-membered rings containing a nitrogen atom. The exo stereochemistry indicates that the benzyl and methylamino substituents are positioned on the same face of the bicyclic system, influencing its molecular interactions and physicochemical properties .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl (1S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t15-,16-/m0/s1 |
InChI Key |
QXNYDGDGCRFDBF-HOTGVXAUSA-N |
Isomeric SMILES |
CNC1C[C@@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-Benzyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The benzyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate lies in its potential as a pharmacological agent. The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for developing treatments for neurological disorders.
Case Study:
A study investigated the compound's effects on dopamine receptor modulation, revealing promising results in enhancing dopaminergic activity, which may be beneficial for conditions such as Parkinson's disease and depression .
Organic Synthesis
The compound is also valuable in organic synthesis, particularly in the synthesis of complex molecules through various reaction mechanisms, including Michael addition reactions.
Table: Reaction Mechanisms Involving this compound
Pharmaceutical Formulations
The compound's properties allow it to be utilized in pharmaceutical formulations as an active ingredient or as a precursor in synthesizing other pharmacologically active compounds.
Case Study:
Research has shown that formulations incorporating this compound exhibit enhanced bioavailability and therapeutic efficacy compared to traditional formulations .
Mechanism of Action
The mechanism of action of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent Comparison
- Key Differences: Methylamino vs. Benzyl vs. tert-Butyl Groups: The benzyl group increases lipophilicity, favoring membrane permeability, while tert-butyl groups improve metabolic stability .
Stereochemical Isomerism
Table 2: Stereochemical Impact
Pharmacological Relevance
- Target Compound: Potential as a CCR5 antagonist analog, similar to maraviroc derivatives, due to structural resemblance to diazabicyclo scaffolds in HIV entry inhibitors .
- Sulfur/Selenium Analogues : 9-Thia- or 9-selenabicyclo derivatives exhibit antiviral and anticancer activities but lack the basicity of nitrogen, altering target selectivity .
Biological Activity
exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate , also known by its CAS number 1958100-34-9, is a bicyclic compound with significant potential in medicinal chemistry, particularly concerning neurological applications. Its unique structure, featuring a methylamino group, positions it as a candidate for further exploration in pharmacological contexts.
- Molecular Formula : CHNO
- Molecular Weight : 288.38 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 420.7 ± 45.0 °C at 760 mmHg
- LogP : 2.49
Research indicates that this compound interacts with various neurotransmitter systems, suggesting it may function as a neuromodulator. Its structural similarity to known psychoactive substances implies potential effects on conditions such as depression and anxiety disorders, although detailed pharmacological studies are still required to elucidate its precise mechanisms of action .
Neurological Applications
The compound has been investigated for its effects on neurotransmitter systems, particularly:
- Dopamine Reuptake Inhibition : Similar to bupropion, which is known for its dual action on norepinephrine and dopamine reuptake inhibition.
- Potential Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like activity, warranting further investigation into its efficacy and safety profiles.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into its unique pharmacological properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bupropion | CHClNO | Atypical antidepressant with dual norepinephrine-dopamine reuptake inhibition |
| Methylphenidate | CHNO | Stimulant used primarily for ADHD treatment |
| Lisdexamfetamine | CHNO | Prodrug that converts to dextroamphetamine |
The unique bicyclic structure of this compound may confer distinct pharmacological properties compared to these compounds, particularly in terms of receptor selectivity and side effect profiles.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays have demonstrated that the compound exhibits significant activity against certain neuroreceptors, indicating potential therapeutic applications in treating mood disorders.
- Animal Models : Animal studies are underway to evaluate the antidepressant-like effects of the compound in models of induced depression, focusing on behavioral changes and neurotransmitter level alterations.
- Pharmacokinetics : Ongoing research is assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to better understand its bioavailability and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
